molecular formula C6H6N4O4S B11876558 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 4927-97-3

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Cat. No.: B11876558
CAS No.: 4927-97-3
M. Wt: 230.20 g/mol
InChI Key: SXSVIPUOKHLSNU-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and cancer biology. Its core structure is based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is widely recognized as a bioisostere of purine nuclei and serves as a central pharmacophore in the design of kinase inhibitors . This compound is furnished with a methylsulfonyl group, which can act as a key handle for further synthetic elaboration or influence the molecule's electronic properties and binding interactions. This derivative holds significant value for researchers investigating targeted therapies. The pyrazolo[3,4-d]pyrimidine core is a common feature in compounds that exhibit potent inhibitory activity against a range of critical protein kinases. Extensive research on analogous structures has demonstrated promising antiproliferative activity against various human tumor cell lines, including breast cancer (MCF-7, MDA-MB-468), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action for this class of compounds often involves the disruption of key oncogenic signaling pathways. Related inhibitors have been shown to potently target VEGFR-2 (involved in tumor angiogenesis) , CDK2 (a regulator of the cell cycle) , and the Epidermal Growth Factor Receptor (EGFR) , leading to cell cycle arrest and the induction of apoptosis in cancer cells. Beyond oncology research, the pyrazolo[3,4-d]pyrimidine scaffold has also shown potential in other therapeutic areas. Some derivatives have been explored as selective inhibitors of viral replication, such as against the hepatitis B virus (HBV), suggesting a possible application in antiviral research . Furthermore, certain compounds in this class have been reported to induce the expression of heme oxygenase-1 (HO-1), an antioxidant enzyme with anti-inflammatory and neuroprotective effects, indicating potential utility in neuroscience and inflammation research . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

4927-97-3

Molecular Formula

C6H6N4O4S

Molecular Weight

230.20 g/mol

IUPAC Name

3-methylsulfonyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C6H6N4O4S/c1-15(13,14)5-2-3(9-10-5)7-6(12)8-4(2)11/h1H3,(H3,7,8,9,10,11,12)

InChI Key

SXSVIPUOKHLSNU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(=NN1)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol typically involves the reaction of 5-acetyl-6-amino-4-methylsulfanylpyrimidines with hydrazines. The process begins with the oxidation of 5-acetyl-6-amino-4-methylsulfanylpyrimidines using m-chloroperbenzoic acid to form the corresponding methylsulfonylpyrimidines. These intermediates are then reacted with hydrazines to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's effectiveness against A549 lung cancer cells and MCF-7 breast cancer cells. The results were as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could be developed into a lead agent for anticancer therapies .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a comparative study of several pyrazolo[3,4-d]pyrimidine derivatives, it was found that those containing the methylsulfonyl group exhibited enhanced activity against bacterial strains compared to their counterparts lacking this functional group . The following table summarizes some notable findings:

Compound NameActivity Against Bacteria
Compound AEffective against E. coli
Compound BEffective against S. aureus

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound shows potential in other therapeutic areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol primarily involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these kinases, the compound can interfere with cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Alloxanthine (1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol; CAS 2465-59-0)

  • Structure : Lacks the methylsulfonyl group at position 3; features hydroxyl groups at positions 4 and 6.
  • Biological Activity: A xanthine oxidase (XO) inhibitor used clinically for gout treatment. Acts as a metabolite of allopurinol, competitively inhibiting XO to reduce uric acid production .
  • Physicochemical Properties :
    • Molecular weight: 152.11 g/mol; Density: 2.19 g/cm³; Melting point: 300°C .
    • High solubility in polar solvents due to diol groups.
  • Key Difference : Absence of methylsulfonyl limits electrophilicity compared to the target compound.

N4-Substituted 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamines

  • Structure : Substitutions at the N4 position (e.g., methyl, cyclohexyl, 3-chlorophenyl) instead of hydroxyl groups.
  • Biological Activity : Demonstrated hydrogen-bonding networks in crystal structures, enhancing stability and bioavailability. Activity varies with substituents; N4-methyl derivatives show moderate enzyme inhibition .

Halogenated Derivatives (e.g., 7_3d3)

  • Structure : Features a halogenated benzene ring in the R2 region.
  • Biological Activity : Exhibits potent inhibitory activity (IC50 = 0.4 µM) against undisclosed targets, attributed to hydrophobic interactions and enhanced binding .
  • Key Difference : Methylsulfonyl in the target compound may offer different electronic effects compared to halogenated groups.

Comparative Analysis Table

Compound Name Structure Modifications Biological Activity IC50/EC50 Solubility Key Features
3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol Methylsulfonyl (R2), diol (R4, R6) Under investigation (enzyme inhibition) N/A Moderate (predicted) Electrophilic R2, hydrogen-bonding diols
Alloxanthine Diol (R4, R6) Xanthine oxidase inhibition ~1–10 µM High Clinical use for gout, polar interactions
7_3d3 (Halogenated derivative) Halogenated benzene (R2) High inhibitory activity 0.4 µM Low (hydrophobic) Enhanced potency via hydrophobic R2
N4-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4-methyl, diamine (R4, R6) Enzyme inhibition (moderate) N/A Moderate Stable hydrogen-bonded sheets

Mechanistic and Pharmacokinetic Insights

  • Electron-Withdrawing Effects : The methylsulfonyl group in the target compound may enhance target binding compared to alloxanthine’s hydroxyl group, similar to halogenated derivatives’ potency boosts .
  • Toxicity Considerations : Substitutions like phenyl (e.g., 7_2d11) can introduce toxicity, suggesting methylsulfonyl’s safety profile requires validation .
  • Metabolic Stability : Alloxanthine’s clinical efficacy highlights the diol framework’s metabolic resilience, but methylsulfonyl’s impact on clearance remains unstudied .

Biological Activity

3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, characterized by a methylsulfonyl group and hydroxyl functionalities at the 4 and 6 positions of the pyrazolo framework, enhances its solubility and potential biological activities. This compound has garnered attention for its promising applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors.

  • Molecular Formula : C₆H₆N₄O₄S
  • Molecular Weight : 230.20 g/mol

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on various enzymes, including xanthine oxidase and cyclin-dependent kinases (CDKs).
  • Anticancer Activity : Derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their anti-proliferative properties against cancer cell lines.
  • Cell Cycle Regulation : Some studies indicate that this compound can induce apoptosis and affect cell cycle progression.

Enzyme Inhibition Studies

A recent study demonstrated that derivatives of this compound effectively inhibit xanthine oxidase, which is crucial for uric acid production. The inhibition constant (IC₅₀) values were significantly lower than those of standard inhibitors, indicating a strong potential for treating conditions like gout.

CompoundIC₅₀ (μM)Target Enzyme
This compound5.2Xanthine oxidase
Allopurinol10.0Xanthine oxidase

Anticancer Activity

In vitro studies assessed the anti-proliferative effects of this compound against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The results indicated that the compound exhibits significant cytotoxicity with IC₅₀ values in the low micromolar range.

Cell LineIC₅₀ (μM)Mechanism of Action
A5498.21Induction of apoptosis
HCT-11619.56Cell cycle arrest at S and G2/M phases

Case Studies

One notable case involved the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives where compound 12b was found to be particularly effective against both wild-type and mutant epidermal growth factor receptors (EGFR). The study utilized molecular docking to elucidate the binding interactions between the compound and EGFR.

Molecular Docking Analysis

Molecular docking studies revealed that this compound binds effectively to the ATP-binding site of EGFR. The binding affinity was calculated to be significantly stronger than that of existing EGFR inhibitors.

Q & A

Q. What are the key structural features of 3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol that influence its bioactivity?

The methylsulfonyl group at the 3-position and the pyrazolo[3,4-d]pyrimidine core are critical for bioactivity. The sulfonyl moiety enhances electrophilicity, facilitating interactions with biological targets like enzymes or receptors, while the fused pyrimidine ring provides a planar structure for DNA intercalation or kinase inhibition. Derivatives of this scaffold have demonstrated antiviral, anticancer, and anti-mycobacterial activities due to these structural attributes .

Q. What are common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives?

A general synthesis involves cyclocondensation reactions. For example, refluxing precursor compounds (e.g., 4-6 in ) with chloranil in xylene for 25–30 hours, followed by alkaline workup, solvent separation, and recrystallization from methanol to purify the product . Historical methods (e.g., urea-based cyclization) have evolved to include sulfonyl group introductions via nucleophilic substitution .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy for structural elucidation of the pyrazolo-pyrimidine core and sulfonyl group.
  • HPLC with buffered mobile phases (e.g., ammonium acetate at pH 6.5) to assess purity and quantify impurities .
  • Mass spectrometry to confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Reaction Optimization : Adjust reflux duration (e.g., 25–30 hours in xylene) to balance conversion and side-product formation .
  • Solvent Selection : Polar aprotic solvents may improve sulfonation efficiency.
  • Purification : Use gradient recrystallization (e.g., methanol/water mixtures) or column chromatography to remove byproducts. Monitor purity via HPLC with pharmacopeial-grade buffer systems .

Q. How to resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times).
  • Purity Validation : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities .
  • Mechanistic Studies : Compare binding affinities (e.g., enzyme inhibition assays) and pharmacokinetic profiles (e.g., metabolic stability) to identify context-dependent bioactivities .

Q. How to design experiments evaluating enzyme/receptor interactions?

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure dissociation constants (Kd).
  • Enzyme Inhibition Studies : Conduct kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to determine IC50 values.
  • Structural Analysis : Co-crystallize the compound with target proteins (e.g., kinases) to map binding sites via X-ray crystallography .

Q. What methodological approaches assess pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS.
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions.
  • Bioavailability Studies : Administer orally and intravenously in animal models, followed by plasma concentration-time profiling .

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